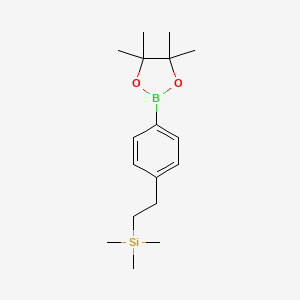

![molecular formula C15H23N3O4 B1528134 5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 1434128-61-6](/img/structure/B1528134.png)

5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

説明

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives often involve catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用

Antileishmanial and Antimalarial Drug Development

Pyrazole derivatives, including the compound , have been studied for their potential as antileishmanial and antimalarial agents. The compound’s structural framework allows for the synthesis of derivatives that can be evaluated against Leishmania species and Plasmodium strains, the pathogens responsible for leishmaniasis and malaria, respectively . These diseases are significant global health concerns, and the development of new treatments is of high importance.

Molecular Docking Studies

The pyrazole core of the compound can be utilized in molecular docking studies to predict the interaction with biological targets. This is crucial in the drug discovery process, where the compound’s binding affinity and mode of action within the target can be explored . Such studies help in understanding the pharmacological potential and guide the design of more potent derivatives.

Organic Synthesis and Catalysis

In organic chemistry, the compound serves as a valuable building block for the synthesis of complex molecules. Its boronic ester moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .

Asymmetric Hydrogenation

The compound’s structure allows for its use in asymmetric hydrogenation reactions, a method to produce chiral molecules. This is significant in the synthesis of enantiomerically pure pharmaceuticals, where the chirality of a drug can affect its efficacy and safety .

Enzyme and Kinase Inhibition

Pyrazole derivatives are known to inhibit various therapeutically significant enzymes and kinases. The compound can be modified to enhance its inhibitory activity, making it a potential candidate for the development of new inhibitors for diseases where these enzymes play a crucial role .

Pharmacophore Development

The compound’s unique structure can act as a pharmacophore, a part of a molecular structure that is responsible for a particular biological action. By studying the compound’s interactions with biological targets, researchers can design new drugs that mimic its activity .

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl 2-(oxan-4-yl)-3-oxo-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)17-8-11-12(9-17)16-18(13(11)19)10-4-6-21-7-5-10/h10,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBAJAQOHIDKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)NN(C2=O)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)

![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)

![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)

![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)

![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)

![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)

![9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine](/img/structure/B1528072.png)

![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)